molecular formula C16H20N4O2S2 B2731260 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392295-47-5

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2731260
CAS No.: 392295-47-5
M. Wt: 364.48
InChI Key: PUBKNGCQQDIAEZ-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction, where a suitable aniline derivative reacts with an electrophilic intermediate.

    Attachment of the Butanamide Group: The final step involves the coupling of the thiadiazole derivative with a butanoyl chloride or butanoic acid derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities.

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide, identified by its CAS number 392296-04-7, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N5O4S3, with a molecular weight of approximately 531.67 g/mol. The compound features a thiadiazole ring which is known for its bioactive properties.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity : Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that thiadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : It might interact with cellular receptors that mediate cell signaling pathways related to growth and inflammation.

Research Findings and Case Studies

Several studies have explored the biological effects of thiadiazole derivatives:

StudyFindings
Maddila et al. (2016)Reported anti-inflammatory effects in animal models using similar thiadiazole compounds.
Yang et al. (2012)Demonstrated anticancer activity in breast cancer cell lines with a related thiadiazole derivative.
Gurung et al. (2018)Found that glycosylation improved the antifungal activity of thiadiazole compounds significantly.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-7-6-10(2)8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBKNGCQQDIAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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